molecular formula C9H11N3O B581282 2-(5-Amino-2H-indazol-2-yl)ethanol CAS No. 1105187-46-9

2-(5-Amino-2H-indazol-2-yl)ethanol

Cat. No. B581282
M. Wt: 177.207
InChI Key: UZVCEOMENYALEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Amino-2H-indazol-2-yl)ethanol” is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.203 Da . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-(5-Amino-2H-indazol-2-yl)ethanol” consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure visualization is not provided in the available resources.


Physical And Chemical Properties Analysis

The boiling point of “2-(5-Amino-2H-indazol-2-yl)ethanol” is reported to be 440.5°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Agents

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 2H-indazole derivatives are found in compounds with diverse biological activities, including antimicrobial and anti-inflammatory agents . These compounds are designed by hybridizing cyclic systems commonly found in antimicrobial and anti-inflammatory compounds .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Some of these synthesized compounds have shown antiprotozoal activity and, in most cases, are more potent than the reference drug metronidazole . For example, compound 18 is 12.8 times more active than metronidazole against G. intestinalis . Furthermore, two 2,3-diphenyl-2H-indazole derivatives (18 and 23) showed in vitro growth inhibition against Candida albicans and Candida glabrata .

Antiprotozoal Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: A series of 22 indazole derivatives was synthesized and studied as antiprotozoals . The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure .
  • Methods of Application: The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .
  • Results or Outcomes: The biological assays revealed structural features that favor the antiprotozoal activity against the three protozoans tested, e.g., electron withdrawing groups at the 2-phenyl ring . The indazole derivatives possess strong antiprotozoal activity and are also characterized by a continuous structure-activity relationship .

Synthesis of Heterocyclic Compounds

  • Scientific Field: Organic Chemistry
  • Summary of Application: 2H-indazoles are used in the synthesis of heterocyclic compounds . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Therapeutic Potential of Imidazole Containing Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Inhibition of A. thaliana Root Growth

  • Scientific Field: Plant Biology
  • Summary of Application: Compounds containing the 1H-indazolyl fragment have been used in biological assays to inhibit A. thaliana root growth .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The preliminary results of the subsequent biological assay showed that the biological activity of the new compounds containing the 1H-indazolyl fragment was better than those with the 2H-indazolyl fragment .

Transition Metal Catalyzed Reactions

  • Scientific Field: Organic Chemistry
  • Summary of Application: 2H-indazoles are used in transition metal catalyzed reactions . These reactions include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Safety And Hazards

The safety data sheet for “2-(5-Amino-2H-indazol-2-yl)ethanol” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the specific future directions for “2-(5-Amino-2H-indazol-2-yl)ethanol” are not mentioned in the available resources, it’s clear that indazole derivatives, in general, have a broad range of chemical and biological properties . This suggests that they may have potential applications in the development of new drugs.

properties

IUPAC Name

2-(5-aminoindazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h1-2,5-6,13H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCEOMENYALEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C=C2C=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676655
Record name 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-2H-indazol-2-yl)ethanol

CAS RN

1105187-46-9
Record name 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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